molecular formula C8H6BrN B1292480 3-Bromo-2-methylbenzonitrile CAS No. 52780-15-1

3-Bromo-2-methylbenzonitrile

Cat. No. B1292480
Key on ui cas rn: 52780-15-1
M. Wt: 196.04 g/mol
InChI Key: VJMRAGHVKBZNAF-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

This compound was prepared in a manner similar to that described for 3-bromo-5-fluorobenzonitrile from commercially available 2,6-dibromotoluene (1.80 g, 7.20 mmol), DMF (11 mL), pyridine (1.1 mL), and copper (I) cyanide (0.52 g, 5.76 mmol). The crude product was purified by flash column chromatography (100 mL silica, hexane) to afford 50 mg (35%) of 3-bromo-2-methylbenzonitrile. Data for 3-bromo-2-methylbenzonitrile: 1H NMR (400 MHz, acetone-d6) 7.88 (d, J=8.0, 1H), 7.73 (d, J=8.0, 1H), 7.32 (t, J=15.8, 7.9, 1H), 2.58 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
copper (I) cyanide
Quantity
0.52 g
Type
reactant
Reaction Step Four
Quantity
1.1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](F)[CH:9]=1)[C:5]#[N:6].Br[C:12]1C=CC=C(Br)C=1C.CN(C=O)C.[Cu]C#N>N1C=CC=CC=1>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)F
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)C
Step Three
Name
Quantity
11 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
copper (I) cyanide
Quantity
0.52 g
Type
reactant
Smiles
[Cu]C#N
Step Five
Name
Quantity
1.1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner similar to
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (100 mL silica, hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C#N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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